DL-CYSTEINE (3,3-D2)
Description
Properties
Molecular Weight |
123.17 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies for Dl Cysteine 3,3 D2
The synthesis of deuterated amino acids such as DL-Cysteine (3,3-D2) is crucial for their use in metabolic studies, protein structural analysis, and as internal standards in quantitative mass spectrometry. acs.orgclearsynth.com Various chemical strategies have been developed to achieve site-specific deuterium (B1214612) incorporation.
One prominent method involves the conversion of a cysteine residue into dehydroalanine (B155165) (Dha), followed by a thia-Michael addition using a suitable sulfur nucleophile in the presence of a deuterium source like deuterium oxide (D₂O). This approach allows for the introduction of deuterium at the α-carbon. While many studies focus on α-deuteration, the principles can be adapted for β-deuteration (at the C3 position). researchgate.netacs.orgnih.gov
Another effective strategy is the hydrogen-deuterium (H/D) exchange reaction. This can be achieved by deprotonating a chiral bicyclic equivalent of an amino acid, followed by a selective deuteration step. researchgate.netacs.org For instance, L-methionine γ-lyase has been shown to catalyze the rapid exchange of β-hydrogens of certain L-amino acids with deuterium from the solvent. researchgate.net
Enzymatic methods also offer a pathway to deuterated amino acids. Enzymes like aminotransferases can be used in conjunction with D₂O as the deuterium source to produce α-deuterated α-amino acids. researchgate.net Furthermore, a simple and efficient method for enantioselective α-deuteration of various amino acid derivatives, including those of cysteine, has been developed using sodium ethoxide (NaOEt) and deuterated ethanol (B145695) (EtOD). acs.org
The following table summarizes various synthetic approaches relevant to the preparation of deuterated cysteine.
| Method | Key Reagents/Steps | Deuterium Source | Primary Application/Outcome | Reference(s) |
| Thia-Michael Addition | Conversion of Cys to dehydroalanine (Dha), followed by addition of a sulfur nucleophile. | Deuterium oxide (D₂O) | Site-selective deuteration of cysteine residues, often within intact proteins. | nih.gov |
| H/D Exchange | Deprotonation of a chiral bicyclic serine equivalent, followed by selective deuteration. | Not specified | Synthesis of enantiopure α-deuterated amino acid derivatives. | researchgate.netacs.org |
| Enantioselective Deuteration | Use of sodium ethoxide (NaOEt) on pseudoproline derivatives of cysteine. | Deuterated ethanol (EtOD) | Rapid deuteration at 0 °C with high selectivity. | acs.org |
| Multi-step Chemical Synthesis | Tosylation, substitution with potassium thioacetate, hydrolysis, and oxidation. | Not specified (deuterated starting material) | Synthesis of deuterated cystamine (B1669676) derivatives with good overall yields. | acs.org |
| Enzymatic Catalysis | L-methionine γ-lyase | Deuterium oxide (D₂O) | Rapid exchange of α- and β-hydrogens of sulfur-containing amino acids. | researchgate.net |
Scale Up Considerations for Research Applications
The transition from a small-scale laboratory synthesis to larger-scale production of DL-Cysteine (3,3-D2) for broader research use requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and purity. The primary demand for this compound in research is as an internal standard for quantitative bioanalysis, such as in liquid chromatography-mass spectrometry (LC-MS) to determine the concentrations of cysteine enantiomers in biological samples like plasma. researchgate.netunige.ch
Key considerations for scaling up production include:
Purification and Isolation: The method of product isolation is a major consideration for scalability. Processes that yield a product that can be isolated by precipitation are often easier and less costly to scale up than those requiring column chromatography. uit.no However, for highly polar products like amino acids, standard chromatography can be challenging. In such cases, alternative techniques like reverse-phase chromatography may be necessary, although this can add to the cost and complexity of the process. uit.no
Process Simplicity: Syntheses involving one-pot reactions or a reduced number of steps are generally more amenable to scale-up. acs.orguit.no They reduce handling, minimize potential for product loss between steps, and can be more easily automated.
Analytical Quality Control: Robust analytical methods are required to confirm the chemical purity and, crucially, the isotopic purity (atom % D) of the final product. sigmaaldrich.comsigmaaldrich.com This ensures its reliability as an internal standard for quantitative research applications. unige.chnih.gov
The table below outlines the primary factors to consider when scaling the synthesis of DL-Cysteine (3,3-D2).
| Consideration | Importance in Scale-Up | Example/Impact | Reference(s) |
| Overall Yield | High yield is essential for cost-effective production. | A 5-step synthesis with "good overall yields" is more favorable for scaling than a low-yield process. | acs.org |
| Purification Method | Determines throughput, cost, and labor. | Isolation via precipitation is generally easier to scale than column chromatography. Highly polar products may require specialized reverse-phase chromatography. | uit.no |
| Deuteration Efficiency | Ensures the final product meets specifications for isotopic labeling. | Achieving >98% deuterium (B1214612) incorporation minimizes impurities and ensures reliability as an internal standard. | researchgate.netsigmaaldrich.com |
| Cost of Reagents | A major driver of the final product cost. | The expense of deuterium sources like D₂O and deuterated solvents must be managed through efficient reaction design. | researchgate.net |
| Number of Steps | Fewer steps lead to a more efficient and manageable process. | One-pot or convergent syntheses are preferable to long, linear sequences. | acs.orguit.no |
Application of Dl Cysteine 3,3 D2 in Mechanistic Biochemical Studies
Probing Enzyme Reaction Mechanisms through Kinetic Isotope Effects
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. nih.gov It is a fundamental tool for investigating reaction mechanisms, particularly for identifying the rate-determining step and for characterizing the geometry of transition states. princeton.eduepfl.ch The replacement of hydrogen with deuterium (B1214612) typically results in a slower reaction rate for steps involving the cleavage of that bond, a phenomenon known as a primary KIE. libretexts.org Even when the deuterated bond is not broken in the rate-determining step, a smaller, secondary KIE can often be observed. libretexts.org
The use of substrates specifically labeled with deuterium, such as at the C3 position of cysteine, allows for the direct investigation of steps involving the cleavage of the C-H bond at this position. Many enzymes that utilize cysteine or its derivatives as substrates catalyze reactions that involve the abstraction of a proton from the β-carbon. The observation of a significant primary kinetic isotope effect upon substitution with DL-Cysteine (3,3-D2) would provide strong evidence that the C-H bond cleavage is a rate-limiting or partially rate-limiting step in the enzymatic reaction. researchgate.netresearchgate.net
While direct studies employing DL-Cysteine (3,3-D2) for this purpose are not extensively documented in publicly available literature, a compelling parallel can be drawn from studies on analogous systems. For instance, research on O-acetylserine sulfhydrylase, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that synthesizes L-cysteine from O-acetyl-L-serine (OAS) and sulfide, has utilized O-acetyl-L-serine-3,3-d2 (OAS-3,3-d2) to probe its mechanism. nih.gov This enzyme catalyzes a β-elimination reaction where the Cβ-H bond is broken.
In a study on O-acetylserine sulfhydrylase from Salmonella typhimurium, the use of OAS-3,3-d2 resulted in a measurable α-secondary deuterium kinetic isotope effect. nih.gov This effect, while not a primary KIE (as the Cα-H bond cleavage was the primary focus of that particular experiment), demonstrates that isotopic substitution at the C3 position is a sensitive probe of the reaction mechanism. The observed secondary KIE of 1.11 ± 0.06 indicates a change in the hybridization state of the Cβ carbon in the transition state, providing valuable information about the structure of the reaction intermediate. nih.gov
| Substrate | Enzyme | Kinetic Isotope Effect (KIE) Type | Observed Value | Reference |
|---|---|---|---|---|
| O-acetyl-L-serine-3,3-d2 (OAS-3,3-d2) | O-acetylserine sulfhydrylase | α-Secondary Deuterium KIE | 1.11 ± 0.06 | nih.gov |
| O-acetyl-L-serine-3,3-d2 (OAS-3,3-d2) (single-wavelength stopped-flow) | O-acetylserine sulfhydrylase | α-Secondary Deuterium KIE | 1.2 | nih.gov |
These findings strongly suggest that a similar experimental strategy using DL-Cysteine (3,3-D2) would be highly effective in studying enzymes that directly act on cysteine and involve C-H bond cleavage at the β-carbon, such as cysteine dioxygenase or certain lyases.
For many cysteine-dependent enzymes, the catalytic mechanism involves several steps, including the formation of a Michaelis complex, one or more chemical transformations, and the release of products. nih.govnih.gov For example, in cysteine proteases, the catalytic cycle involves the formation of a covalent acyl-enzyme intermediate. nih.govresearchgate.net Studies on cathepsin C, a cysteine protease, have utilized solvent kinetic isotope effects (sKIEs) to dissect the acylation and deacylation steps. nih.gov While this involves H2O/D2O exchange rather than substrate deuteration, the principle remains the same: using isotopes to probe the kinetics of individual steps. An inverse solvent KIE (kH2O/kD2O < 1) was observed for the kcat/Km, which was attributed to the enrichment of the more nucleophilic thiolate form of the catalytic cysteine in D2O, preceding the rate-limiting deacylation step. nih.govsemanticscholar.org This highlights how KIEs can reveal the nature of intermediates and the relative rates of different steps.
The application of DL-Cysteine (3,3-D2) would be particularly insightful for enzymes where β-elimination or a similar C-H bond cleavage is a key part of the catalytic cycle. A significant observed KIE on Vmax would indicate that the chemical step of C-D bond cleavage is the RDS. A KIE on Vmax/Km, but not on Vmax, would suggest that the bond cleavage step is rate-limiting at low substrate concentrations, but another step (like product release) becomes rate-limiting at saturating substrate concentrations. acs.org
Investigation of C-H/C-D Bond Cleavage Steps
Structural Biology Investigations Using Deuterium Labeling
Beyond kinetics, the introduction of deuterium into proteins is a cornerstone of modern structural biology, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy. cambridge.org The incorporation of deuterated amino acids, such as DL-Cysteine (3,3-D2), into proteins can dramatically improve the quality of NMR spectra, enabling the study of larger and more complex systems. portlandpress.com
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and probing the dynamics of proteins in solution. acs.orgsioc.ac.cn However, for proteins larger than ~25 kDa, spectral complexity and rapid signal decay (transverse relaxation) severely limit the applicability of standard NMR methods. portlandpress.comnih.gov Widespread deuteration of the protein, where most protons are replaced by deuterium, is a key strategy to overcome these limitations. Deuterium's smaller gyromagnetic ratio leads to a significant reduction in dipolar relaxation pathways, resulting in sharper NMR signals and improved spectral quality. portlandpress.com
A prerequisite for any detailed NMR study is the assignment of specific signals in the spectrum to individual atoms in the protein. portlandpress.comacs.org In large, deuterated proteins, this can be a formidable challenge due to the sheer number of atoms and potential for signal overlap. Selective protonation in a deuterated background is a common and powerful strategy to simplify spectra and facilitate assignments. nih.gov While cysteine itself is a low-abundance amino acid, the ability to incorporate either protonated or specifically deuterated cysteine, like DL-Cysteine (3,3-D2), into a perdeuterated protein can be highly advantageous.
For instance, introducing a protonated cysteine into an otherwise deuterated protein would generate a small number of easily identifiable signals, which can be crucial for assigning that specific residue. Conversely, using DL-Cysteine (3,3-D2) in a selectively protonated protein could help in assigning neighboring residues by observing the absence of expected nuclear Overhauser effects (NOEs) from the Cβ protons of cysteine. Furthermore, specific labeling of cysteine residues, which are often located in functionally important active sites or form structurally crucial disulfide bonds, can provide key starting points for the assignment process. nih.gov
Proteins are not static entities; their function is intrinsically linked to their dynamic motions, which span a vast range of timescales. mdpi.comcolumbia.edu NMR spectroscopy is unique in its ability to probe these dynamics at atomic resolution. acs.orgmdpi.com Deuterium labeling, including the use of DL-Cysteine (3,3-D2), plays a critical role in these studies.
By reducing the "spin density" of protons, deuteration allows for the measurement of relaxation parameters with greater accuracy, which in turn provides detailed information about the flexibility of the protein backbone and side chains on picosecond to nanosecond timescales. Studies of protein dynamics often rely on measuring the relaxation rates of 15N nuclei in the protein backbone. The simplified spectral landscape of a deuterated protein makes these measurements more robust and applicable to a wider range of residues. mdpi.com
Furthermore, specific labeling of cysteine residues with probes or tags is a common strategy for studying protein conformation and interaction. For example, paramagnetic relaxation enhancement (PRE) experiments involve attaching a paramagnetic tag to a cysteine residue. mdpi.com The presence of this tag perturbs the NMR signals of nearby nuclei, providing long-range distance information that is crucial for defining the protein's three-dimensional fold and identifying conformational changes upon ligand binding or protein-protein interaction. The ability to incorporate DL-Cysteine (3,3-D2) can help in dissecting the local environment around the cysteine without interference from its own Cβ proton signals.
Assignment of Resonances in Deuterated Proteins
Neutron Scattering Studies on Deuterated Biological Macromolecules
Neutron scattering is a premier technique for determining the structure and dynamics of biological macromolecules. nih.gov A key advantage of this method lies in its ability to distinguish between hydrogen (¹H) and its isotope deuterium (²H or D). nih.goviucr.org These isotopes have markedly different neutron scattering lengths, which allows for a technique known as contrast variation. nih.gov By selectively deuterating parts of a biological complex, researchers can effectively make other components "invisible" to the neutron beam, thereby highlighting the structure and interactions of the deuterated portion. nih.gov
The use of amino acids like DL-Cysteine (3,3-D2) is fundamental to this approach. Proteins are synthesized using deuterated amino acids, creating macromolecules that are "labeled" for neutron scattering analysis. The large difference in the neutron scattering length of hydrogen (-3.739 fm) compared to deuterium (6.671 fm) provides a significant contrast. nih.gov This isotopic substitution allows for the selective visualization of specific proteins or domains within larger biological assemblies. nih.gov
For instance, in a multi-protein complex, one subunit can be expressed using a medium containing DL-Cysteine (3,3-D2) and other deuterated amino acids, while the other subunits remain hydrogenated. By adjusting the D₂O concentration of the solvent, the scattering from the hydrogenated subunits can be "matched out," rendering them transparent to the neutron beam. nih.gov This leaves the deuterated subunit as the primary scatterer, enabling detailed structural analysis of that specific component in its native context. nih.gov Inelastic incoherent neutron scattering (IINS) studies on deuterated L-cysteine have demonstrated the utility of this approach in assigning vibrational modes of the molecule, which provides insight into its dynamics and interactions within a crystal lattice. nih.govresearchgate.net
Table 1: Neutron Scattering Properties of Relevant Isotopes
| Isotope | Neutron Scattering Length (fm) | Scattering Cross-section (barns) |
|---|---|---|
| Hydrogen (¹H) | -3.739 | 82.03 |
| Deuterium (²H or D) | 6.671 | 7.64 |
| Carbon (¹²C) | 6.646 | 5.551 |
| Nitrogen (¹⁴N) | 9.36 | 11.1 |
| Oxygen (¹⁶O) | 5.803 | 4.232 |
| Sulfur (³²S) | 2.847 | 1.019 |
This table presents the coherent scattering lengths and total scattering cross-sections for isotopes commonly found in biological molecules. The significant difference between ¹H and ²H is the basis for contrast variation techniques in neutron scattering.
Understanding Protein Oxidative Post-Translational Modifications
Cysteine residues are highly susceptible to oxidative post-translational modifications (PTMs) due to the reactive nature of their thiol groups. mdpi.comnih.gov These modifications are not merely signs of damage but are increasingly recognized as crucial elements of redox signaling, regulating protein function, and maintaining cellular homeostasis. mdpi.comnih.gov The use of isotopically labeled amino acids such as DL-Cysteine (3,3-D2) is instrumental in studying the mechanisms of these modifications.
The thiol group of a cysteine residue can be oxidized to several different states, each with distinct chemical properties and biological consequences. researchgate.net The initial, reversible two-electron oxidation by reactive oxygen species (ROS) like hydrogen peroxide forms a sulfenic acid (Cys-SOH). nih.gov This unstable intermediate can be further oxidized to sulfinic acid (Cys-SO₂H) and then irreversibly to sulfonic acid (Cys-SO₃H). mdpi.com Alternatively, it can react with other thiols to form disulfide bonds. biorxiv.org
Mass spectrometry-based proteomics is a primary tool for identifying these modifications. Isotope-coded affinity tags (ICAT) and related methods utilize reagents that differentially label reduced and oxidized cysteines with light and heavy isotopes. nih.govbiorxiv.org By incorporating DL-Cysteine (3,3-D2) into proteins, researchers can add another layer of mass-based tracking. The known mass shift from the deuterium label helps in identifying cysteine-containing peptides and quantifying the extent of their various oxidative modifications. For example, in a complex mixture, the deuterium label on DL-Cysteine (3,3-D2) serves as a stable internal standard to correct for matrix effects and improve the accuracy of quantification in mass spectrometry analysis. unige.ch
Table 2: Common Oxidative Modifications of Cysteine
| Modification | Chemical Formula | Reversibility | Key Characteristics |
|---|---|---|---|
| Thiol | Cys-SH | - | Reduced state |
| Sulfenic Acid | Cys-SOH | Reversible | Highly reactive, key signaling intermediate nih.gov |
| Sulfinic Acid | Cys-SO₂H | Generally Irreversible | Accumulates with aging and oxidative stress mdpi.com |
| Sulfonic Acid | Cys-SO₃H | Irreversible | Can lead to loss of protein function mdpi.com |
| Disulfide Bond | Cys-S-S-Cys | Reversible | Important for protein structure and regulation mdpi.com |
| S-glutathionylation | Cys-S-SG | Reversible | Protects from over-oxidation, involved in signaling mdpi.com |
This table summarizes the main oxidation states of cysteine residues in proteins, highlighting their chemical nature and biological relevance.
Studying the mechanism of enzymatic reactions often involves trapping and characterizing short-lived, reactive intermediates. researchgate.net Deuteration of a substrate at a position where a bond is broken in a rate-limiting step can slow down the reaction, a phenomenon known as the kinetic isotope effect (KIE). acs.org
In the context of cysteine oxidation, enzymes like formylglycine-generating enzyme (FGE) catalyze the oxidation of a cysteine residue. acs.org Studies using a deuterated cysteine substrate have shown a primary C-H/D kinetic isotope effect, indicating that the abstraction of a hydrogen atom from the β-carbon (C-3) is the rate-limiting step. acs.org Using DL-Cysteine (3,3-D2) in such an experiment would slow this step, potentially allowing for the accumulation and detection of reactive intermediates, such as a Cu/O₂ species in the FGE mechanism, that are otherwise too transient to observe. acs.org
Furthermore, computational and experimental studies have shown that enzymatic reactions can exert strong control over the conformation of fleeting intermediates. researchgate.netacs.org The use of deuterated substrates can help validate these mechanistic predictions. For instance, if an enzymatic reaction proceeds via a carbanion intermediate, performing the reaction in a deuterated solvent like D₂O can lead to the incorporation of deuterium at the carbanionic site. ucl.ac.uk By using a substrate like DL-Cysteine (3,3-D2), researchers can dissect complex reaction pathways, distinguish between different proposed mechanisms, and gain a deeper understanding of how enzymes stabilize and control the reactivity of high-energy intermediates. researchgate.netucl.ac.uk
Table 3: List of Compound Names
| Compound Name |
|---|
| DL-Cysteine (3,3-D2) |
| L-Cysteine |
| Deuterium Oxide (D₂O) |
| Hydrogen Peroxide |
| Sulfenic Acid |
| Sulfinic Acid |
| Sulfonic Acid |
Utilization of Dl Cysteine 3,3 D2 in Metabolic Pathway Elucidation
Stable Isotope Tracer for Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a technique used to quantify the rates of metabolic reactions within a cell. biorxiv.org The use of stable isotopes like deuterium (B1214612) in DL-CYSTEINE (3,3-D2) is fundamental to MFA, allowing for a detailed understanding of how cells process this vital amino acid. mz-at.describd.com
Quantification of Intracellular Carbon and Sulfur Fluxes
DL-CYSTEINE (3,3-D2) enables the simultaneous tracing of both carbon and sulfur atoms through metabolic networks. While the vast majority of stable isotope tracing studies have utilized 13C-labeled substrates to track carbon metabolism, the use of other stable isotopes like deuterium (2H) and sulfur-34 (B105110) (34S) can provide complementary information about other metabolic activities. rsc.org Tracing sulfur isotopes, for instance, is informative for the metabolism of sulfur-containing compounds like cysteine and methionine. rsc.org By measuring the incorporation of the deuterium label from DL-CYSTEINE (3,3-D2) into downstream metabolites, researchers can quantify the flux through various pathways, providing a dynamic picture of cellular metabolism that goes beyond static metabolite concentrations. eurisotop.com
Mapping Cysteine Biosynthetic and Degradative Pathways
The use of isotopically labeled cysteine, such as DL-CYSTEINE (3,3-D2), is instrumental in mapping the complex pathways of cysteine biosynthesis and degradation. nih.gov For example, stable isotope tracing can determine the relative contributions of extracellular cysteine uptake versus de novo synthesis through the transsulfuration pathway. bmbreports.org In this pathway, homocysteine is converted to cysteine, and labeling studies can reveal the activity of this pathway by tracking the appearance of the isotope label in cysteine and its downstream products. biorxiv.org These studies have shown that in certain cell types, the transsulfuration pathway is substrate-limited, highlighting the importance of external cysteine sources. biorxiv.org
Assessment of Metabolic Network Perturbations in Model Organisms
DL-CYSTEINE (3,3-D2) is a valuable tool for studying how metabolic networks respond to various perturbations, such as disease states or drug treatments, in model organisms. tum.denih.gov By introducing the labeled cysteine, researchers can observe how metabolic fluxes are rerouted in response to these changes. This approach has been applied in diverse model organisms, from yeast to mammals, to understand fundamental biological processes and the mechanisms of disease. nih.gov For instance, studying the compartmentation of cysteine synthesis in different organisms, like the moss Physcomitrella patens compared to vascular plants, provides insights into the evolution of metabolic regulation. researchgate.net
Tracing Cysteine Interconversions and Derivatives
Cysteine is a precursor to several crucial molecules in the cell. DL-CYSTEINE (3,3-D2) allows researchers to trace the conversion of cysteine into these important derivatives, shedding light on their synthesis and turnover rates.
Glutathione (B108866) Biosynthesis and Turnover Studies
Glutathione (GSH), a tripeptide synthesized from glutamate (B1630785), cysteine, and glycine, is a major intracellular antioxidant. biorxiv.orgmdpi.com The availability of cysteine is often the rate-limiting factor for GSH synthesis. mdpi.compnas.org By using labeled cysteine, such as DL-CYSTEINE (3,3-D2), researchers can directly measure the rate of de novo glutathione synthesis and its turnover. biorxiv.orgpnas.org
Studies have shown that restricting the dietary supply of sulfur amino acids, including cysteine, slows the rate of whole blood GSH synthesis. pnas.org Isotope labeling has also been crucial in demonstrating that under certain conditions, such as cysteine starvation, cells can actively synthesize glutathione if other precursors are available, indicating a high degree of metabolic flexibility. biorxiv.org
Table 1: Research Findings on Glutathione Synthesis Using Labeled Cysteine
| Research Focus | Key Finding | Citation |
| Impact of Dietary Sulfur Amino Acid Restriction on GSH Synthesis | A restricted supply of dietary sulfur amino acids reduces the rate of whole blood glutathione synthesis and turnover. | pnas.org |
| Cysteine as a Rate-Limiting Precursor for GSH Synthesis | The intracellular concentration of cysteine is typically much lower than that of glutamate or glycine, making it the rate-limiting precursor for GSH synthesis. | mdpi.com |
| De Novo Glutathione Synthesis Under Cysteine Starvation | Despite a lack of exogenous cystine, active de novo synthesis of glutathione can occur if other precursors like homocysteine are available. | biorxiv.org |
| Zonal Differences in Hepatic Glutathione Synthesis | The synthesis of glutathione is faster in periportal hepatocytes compared to perivenous hepatocytes, partly due to differences in cysteine metabolism. | nih.gov |
Taurine (B1682933) Pathway Investigations
Cysteine is a precursor for the synthesis of taurine, an amino acid with various physiological roles. Labeled cysteine can be used to trace the metabolic flux from cysteine to taurine. For example, studies in rat hepatocytes using 35S-labeled cysteine have shown that the production of taurine from cysteine is significantly faster in perivenous cells compared to periportal cells. nih.gov This finding suggests a zonation of taurine metabolism within the liver and that the rapid conversion of cysteine to taurine in perivenous hepatocytes might limit their capacity for glutathione synthesis. nih.gov
Analytical Approaches Employing Dl Cysteine 3,3 D2
Mass Spectrometry (MS)-Based Quantification
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of quantitative analysis, the use of stable isotope-labeled internal standards, such as DL-CYSTEINE (3,3-D2), is considered the gold standard for achieving the highest levels of accuracy and precision. buchem.comckisotopes.com
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a premier method for the absolute quantification of metabolites. ckisotopes.com The fundamental principle of IDMS involves the addition of a known amount of a stable isotope-labeled compound, in this case, DL-CYSTEINE (3,3-D2), to a sample containing the unlabeled analyte of interest (cysteine). buchem.com Because the labeled standard and the native analyte are chemically identical, they behave in the same manner during extraction, derivatization, and ionization.
The mass spectrometer can differentiate between the "heavy" (deuterated) and "light" (native) forms of cysteine based on their mass difference. ckisotopes.com By measuring the ratio of the signal intensity of the analyte to the internal standard, the absolute concentration of the native cysteine in the original sample can be determined with high accuracy. This approach effectively corrects for any sample loss that may occur during the analytical workflow, a significant advantage over other quantification methods.
Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM)
Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM) are targeted mass spectrometry techniques that offer high sensitivity and selectivity for quantifying specific molecules within a complex mixture. ckisotopes.comchemie-brunschwig.ch Both methods utilize tandem mass spectrometry (MS/MS) and often employ stable isotope-labeled internal standards like DL-CYSTEINE (3,3-D2). chemie-brunschwig.ch
In an SRM experiment, a specific precursor ion (e.g., protonated DL-cysteine) is selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and then a specific fragment ion is selected in the third mass analyzer (Q3) for detection. ckisotopes.com The transition from the precursor ion to the fragment ion is highly specific to the target molecule. For DL-CYSTEINE (3,3-D2), a unique precursor-to-fragment transition can be monitored, allowing for its distinct detection alongside the native cysteine.
PRM is a similar technique performed on high-resolution mass spectrometers. Instead of monitoring a single fragment ion, PRM monitors all fragment ions of a selected precursor, providing an additional layer of confirmation and potentially higher selectivity. The use of DL-CYSTEINE (3,3-D2) in both SRM and PRM workflows enables robust and reliable quantification of cysteine in various biological samples. otsuka.co.jp
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques in metabolomics and clinical diagnostics that benefit from the use of DL-CYSTEINE (3,3-D2). ckisotopes.comchemie-brunschwig.ch These methods couple a chromatographic separation step with mass spectrometric detection, providing enhanced specificity by separating molecules based on their physicochemical properties before they enter the mass spectrometer.
In LC-MS analysis, DL-CYSTEINE (3,3-D2) co-elutes with the native cysteine from the liquid chromatography column and is subsequently detected by the mass spectrometer. ckisotopes.com This allows for accurate quantification, even in the presence of other molecules with similar masses.
For GC-MS analysis, volatile derivatives of cysteine are typically required. mz-at.describd.com DL-CYSTEINE (3,3-D2) undergoes the same derivatization process as the native cysteine, ensuring that any variability in the reaction efficiency is accounted for. The resulting deuterated derivative is then separated by gas chromatography and quantified by the mass spectrometer.
Table 1: Mass Spectrometry-Based Quantification Methods Utilizing DL-CYSTEINE (3,3-D2)
| Analytical Technique | Principle | Role of DL-CYSTEINE (3,3-D2) | Key Advantages |
|---|---|---|---|
| Isotope Dilution Mass Spectrometry (IDMS) | Addition of a known amount of labeled standard to a sample for absolute quantification. | Internal standard for precise and accurate measurement of native cysteine. | Corrects for sample loss during analysis, high accuracy. ckisotopes.com |
| Selected Reaction Monitoring (SRM) | Targeted MS/MS technique monitoring specific precursor-to-fragment ion transitions. | Provides a unique and specific transition for unambiguous detection and quantification. | High sensitivity and selectivity for targeted analysis. chemie-brunschwig.ch |
| Parallel Reaction Monitoring (PRM) | Targeted MS/MS technique monitoring all fragment ions of a selected precursor. | Serves as an internal standard for robust quantification with high-resolution confirmation. | High selectivity and confirmation of analyte identity. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of molecules by liquid chromatography followed by mass spectrometric detection. | Co-elutes with native cysteine, enabling accurate quantification in complex mixtures. | High specificity and applicability to a wide range of molecules. ckisotopes.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds by gas chromatography followed by mass spectrometric detection. | Serves as an internal standard for the derivatized analyte, correcting for derivatization inefficiencies. | Suitable for volatile and semi-volatile compounds. mz-at.de |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the structure and dynamics of molecules. ckisotopes.com For isotopically labeled compounds like DL-CYSTEINE (3,3-D2), NMR is invaluable for verifying the position and extent of isotopic enrichment.
1H-NMR and 2H-NMR for Deuterium (B1214612) Content and Position Verification
Proton Nuclear Magnetic Resonance (¹H-NMR) is a standard method for determining the structure of organic molecules by analyzing the chemical environment of hydrogen atoms. In the case of DL-CYSTEINE (3,3-D2), the ¹H-NMR spectrum would show a significant reduction or complete absence of the signal corresponding to the protons at the C3 position, confirming the successful incorporation of deuterium.
Deuterium Nuclear Magnetic Resonance (²H-NMR) directly detects the deuterium nuclei. A ²H-NMR spectrum of DL-CYSTEINE (3,3-D2) would exhibit a signal at a chemical shift characteristic of the deuterium atoms at the C3 position, providing definitive proof of the location of the isotopic label. This is crucial for ensuring the quality and reliability of the labeled standard for use in quantitative studies. Research has shown the use of ¹H-NMR to reveal amino acid-like chemical shifts in D₂O. mdpi-res.com
Multi-Nuclear NMR for Cysteine Metabolite Profiling
Multi-nuclear NMR, which includes the analysis of nuclei such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), can be used in conjunction with deuterated standards for comprehensive metabolic profiling. ckisotopes.comeurisotop.com While DL-CYSTEINE (3,3-D2) itself is primarily used as an internal standard in mass spectrometry, the principles of using stable isotopes in NMR are well-established for tracing metabolic pathways.
In metabolic flux analysis, ¹³C-labeled substrates are often used to follow the flow of carbon atoms through metabolic networks. The resulting ¹³C-labeled metabolites can be identified and quantified using ¹³C-NMR. While not a direct application of DL-CYSTEINE (3,3-D2), the expertise gained from synthesizing and characterizing deuterated compounds contributes to the broader field of stable isotope-aided metabolic research. The use of various stable isotopes, including deuterium, ¹³C, and ¹⁵N, allows researchers to track the fate of specific atoms and gain a deeper understanding of metabolic regulation. eurisotop.com
Table 2: NMR Spectroscopic Approaches and DL-CYSTEINE (3,3-D2)
| NMR Technique | Application | Information Provided for DL-CYSTEINE (3,3-D2) |
|---|---|---|
| ¹H-NMR | Structural elucidation and verification of isotopic labeling. | Confirms the absence or reduction of proton signals at the C3 position. |
| ²H-NMR | Direct detection of deuterium nuclei. | Directly verifies the presence and position of deuterium atoms at the C3 position. |
| Multi-Nuclear NMR (¹³C, ¹⁵N) | Metabolic profiling and flux analysis. | While not a direct application, the principles are used in broader metabolic studies with other isotopically labeled compounds. |
Chromatographic Separation of DL-Cysteine (3,3-D2) and its Metabolites
The analysis of DL-Cysteine (3,3-D2) and its metabolic products in complex biological matrices necessitates advanced chromatographic techniques that can offer high selectivity and resolution. The inherent polarity of cysteine and the need to distinguish between its stereoisomers present unique analytical challenges. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), often coupled with mass spectrometry (MS), are the predominant methods employed for its separation and quantification.
Chiral Separation Techniques for Enantiomeric Analysis
The enantiomers of cysteine, D-cysteine and L-cysteine, exhibit different biological functions and metabolic pathways. researchgate.net Therefore, the ability to separate and quantify the D- and L-forms of exogenously introduced DL-Cysteine (3,3-D2) is crucial for understanding its stereospecific metabolism. Chiral separation is typically achieved through direct or indirect methods using liquid chromatography. mdpi.com
Direct Chiral Separation involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino acids like cysteine. sigmaaldrich.com These phases are compatible with a range of mobile phases and can separate enantiomers of polar, ionic compounds. sigmaaldrich.com For instance, the Astec CHIROBIOTIC T column, which uses teicoplanin as the chiral selector, has demonstrated successful resolution of various amino acid enantiomers. sigmaaldrich.com Another approach utilizes a (R,R)-Whelk-O 1 stationary phase, which has been used to achieve baseline enantioseparation of cysteine derivatives in under three minutes. nih.gov Zwitterionic CSPs, such as Chiralpak® ZWIX(+), have also been developed for the rapid determination of cysteine enantiomers under polar ionic elution conditions. researchgate.net
Indirect Chiral Separation involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomeric pairs have different physicochemical properties and can be separated on a standard achiral column. mdpi.com A common derivatization agent is 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F), which reacts with the amino group of cysteine. nih.gov Another reagent, AccQ-Tag, has been used to label cysteine enantiomers, resulting in improved chromatographic behavior and enhanced sensitivity in mass spectrometry detection. researchgate.net While effective, indirect methods add complexity to sample preparation and introduce a potential source of error. sigmaaldrich.com
Gas chromatography (GC) coupled with a chiral column can also be used, often after derivatization to increase the volatility of the amino acids. cat-online.com However, racemization can sometimes occur during sample preparation, which can be monitored by mass spectrometry if a deuterium-labeling method is employed. cat-online.com
| Technique | Chiral Stationary Phase (CSP) / Derivatizing Agent | Key Features & Findings | Reference |
| Direct HPLC | Teicoplanin-based (e.g., Astec CHIROBIOTIC T) | Resolves underivatized amino acid enantiomers. The D-enantiomer is typically more strongly retained. sigmaaldrich.com | sigmaaldrich.com |
| Direct UHPLC-MS | (R,R)-Whelk-O 1 | Achieves baseline separation of derivatized cysteine enantiomers in < 3 minutes. nih.gov | nih.gov |
| Direct LC-MS | Zwitterionic (e.g., Chiralpak® ZWIX(+)) | Rapid determination with baseline resolution (Rs = 2.7); D-enantiomer elutes before the L-enantiomer. researchgate.net | researchgate.net |
| Indirect HPLC-MS | Derivatization with 4-fluoro-7-nitrobenzofurazan (NBD-F) | Allows separation on an achiral phase; used for quantification in rodent plasma. nih.gov | nih.gov |
| Indirect LC-MS | Derivatization with AccQ-Tag | Improves chromatographic behavior and MS detection sensitivity. researchgate.net | researchgate.net |
| GC-MS | Chiral GC Column | Requires derivatization; potential for racemization during sample preparation can be monitored. cat-online.com | cat-online.com |
Hydrophilic Interaction Liquid Chromatography (HILIC) Applications
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative to reversed-phase liquid chromatography (RPLC) for separating highly polar compounds like cysteine and its metabolites, which are often poorly retained in RPLC systems. nih.govresearchgate.net HILIC utilizes a polar stationary phase (such as silica (B1680970) or phases bonded with polar functional groups) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer. researchgate.netthermofisher.com This creates a water-enriched layer on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase, with more polar compounds being more strongly retained. mdpi.com
Various HILIC stationary phases have been successfully applied to the analysis of cysteine and related thiols. These include zwitterionic phases (e.g., ZIC-HILIC with sulfobetaine (B10348) groups), amide-bonded phases, and diol-bonded phases. mdpi.comresearchgate.net Zwitterionic stationary phases prepared with cysteine as the selector have shown excellent separation efficiency and high hydrophilicity, proving effective for separating complex mixtures like protein digests. researchgate.net The choice of stationary phase and optimization of mobile phase conditions—such as water content, buffer concentration, and pH—are critical for achieving desired retention and selectivity. thermofisher.commdpi.com For instance, increasing the water content in the mobile phase generally decreases the retention of polar analytes like cysteine. mdpi.com The addition of buffer salts like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) is crucial for obtaining good peak shapes and controlling retention. thermofisher.com
HILIC is readily coupled with mass spectrometry (HILIC-MS), as the high organic content of the mobile phase facilitates efficient spray ionization. researchgate.net This combination provides a highly sensitive and selective method for quantifying DL-Cysteine (3,3-D2) and its polar metabolites in biological samples. nih.gov
| Stationary Phase Type | Example Column | Mobile Phase Conditions (Typical) | Key Application | Reference |
| Zwitterionic | SeQuant® ZIC-HILIC | Acetonitrile/Ammonium acetate buffer | Separation of cysteine, homocysteine, and other biothiols. researchgate.net | researchgate.net |
| Amide | Waters XBridge Amide | Acetonitrile/Water with formic acid or ammonium formate | Analysis of polar amino acids in human plasma, providing good peak shapes for cysteine and cystine. mdpi.com | mdpi.com |
| Cysteine-bonded | Click TE-Cys | Acetonitrile/Water with buffer | Separation of peptides, nucleosides, and other polar compounds with high efficiency. researchgate.net | researchgate.net |
| Diol | Inertsil Diol | Acetonitrile/Water with buffer | Used in comparative studies for the separation of derivatized thiols. researchgate.net | researchgate.net |
Integration of Omics Technologies with Stable Isotope Tracing
The deuterium label in DL-Cysteine (3,3-D2) makes it an ideal tracer for metabolic studies within the framework of "omics" technologies, particularly metabolomics and proteomics. ontosight.aichemie-brunschwig.ch Stable isotope tracing is a powerful technique where cells or organisms are supplied with a nutrient labeled with a stable isotope (like deuterium, 2H), and the resulting isotopic patterns in downstream metabolites are measured by mass spectrometry or NMR. rsc.org This approach allows for the quantitative analysis of metabolic fluxes and the elucidation of pathway activities under various conditions. rsc.orgmdpi.com
When DL-Cysteine (3,3-D2) is introduced into a biological system, the deuterium atoms act as a tag that can be tracked as the cysteine molecule is metabolized. ontosight.ai Mass spectrometry can distinguish between the unlabeled (endogenous) molecules and the deuterium-labeled (exogenous) molecules and their products based on the mass difference. This allows researchers to trace the fate of the administered cysteine through various metabolic pathways, such as its incorporation into glutathione (B108866) or proteins, or its catabolism. rsc.org
Deuterium metabolic imaging (DMI) is an emerging in vivo application where the metabolic fate of deuterium-labeled substrates is observed non-invasively using magnetic resonance spectroscopy (MRS). escholarship.org The low natural abundance of deuterium provides a high-contrast signal against a minimal background, allowing for the spatial and temporal tracking of metabolic processes. escholarship.org
By combining stable isotope tracing with high-resolution mass spectrometry, metabolomics studies can generate detailed maps of metabolic networks. This "fluxomics" approach provides functional insights that go beyond the static concentration measurements of traditional metabolomics. chemie-brunschwig.ch For example, tracing with DL-Cysteine (3,3-D2) can help quantify the rates of protein synthesis and degradation, study the dynamics of redox homeostasis via the glutathione pathway, and investigate the metabolism of sulfur-containing compounds. rsc.org
| Omics Technology | Application with DL-Cysteine (3,3-D2) | Key Research Findings & Goals | Reference |
| Metabolomics (Fluxomics) | Tracing the metabolic fate of the cysteine backbone. | Quantifies flux through pathways involving cysteine, such as glutathione synthesis and the transsulfuration pathway. rsc.org | rsc.org |
| Proteomics | Measuring protein synthesis and turnover rates. | The rate of incorporation of labeled cysteine into the proteome is measured to determine the dynamics of protein homeostasis. chemie-brunschwig.ch | chemie-brunschwig.ch |
| Deuterium Metabolic Imaging (DMI) | In vivo tracking of cysteine metabolism. | Non-invasively images the spatial distribution and conversion of labeled cysteine and its metabolites in living organisms. escholarship.org | escholarship.org |
Advanced Research Directions and Future Perspectives
Development of Novel Deuteration Strategies for Complex Cysteine Derivatives
The synthesis of specifically deuterated molecules like DL-Cysteine (3,3-D2) is foundational to its application in research. While classic methods exist, the development of more efficient, selective, and scalable deuteration strategies for complex cysteine derivatives is a critical area of ongoing research.
Recent advancements have moved beyond traditional approaches, focusing on post-translational and enantioselective methods. One innovative strategy involves the chemical conversion of a cysteine residue within an intact protein to dehydroalanine (B155165) (Dha). ox.ac.uk This is followed by a thia-Michael addition using a suitable sulfur nucleophile in the presence of deuterium (B1214612) oxide (D₂O), which serves as the deuterium source for C–D bond formation at the α-carbon. ox.ac.uk This post-biosynthetic method allows for site-selective deuteration directly on proteins. ox.ac.uk
These novel strategies are crucial for expanding the toolkit of available deuterated cysteine analogs for research.
| Deuteration Strategy | Description | Key Features | Reference(s) |
| Post-Biosynthetic α-Deuteration | Cysteine residue in a peptide or protein is converted to dehydroalanine (Dha), followed by a thia-Michael addition in a deuterated solvent. | Site-selective; applicable to intact proteins. | ox.ac.uk |
| Enantioretentive α-Deuteration | Base-promoted hydrogen isotope exchange on amino acid derivatives in a deuterated protic solvent (e.g., EtOD). | Simple; no expensive equipment; preserves chirality. | acs.org |
| Multi-Step Synthesis | A series of classical organic reactions (e.g., tosylation, substitution, hydrolysis, oxidation) to build complex deuterated derivatives. | Suitable for complex derivatives like deuterated cystamine (B1669676). | acs.org |
High-Throughput Screening of Deuterated Cysteine Analogs for Mechanistic Insights
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with desired biological activity. Applying HTS to libraries of deuterated cysteine analogs, including DL-Cysteine (3,3-D2), opens up new avenues for gaining mechanistic insights into biological processes. The primary rationale is the deuterium kinetic isotope effect (DKIE), where the replacement of a hydrogen atom with a deuterium atom can slow down reactions involving the cleavage of that C-H bond. nih.gov
By screening deuterated analogs, researchers can identify compounds with enhanced metabolic stability or altered target engagement. nih.gov For instance, if a cysteine-containing molecule is metabolized via an oxidative pathway involving C-H bond cleavage at the deuterated position, its deuterated version will be processed more slowly, potentially leading to improved pharmacokinetic profiles. nih.govscispace.com HTS can rapidly identify such candidates from a large library.
Furthermore, HTS can be used to probe enzyme mechanisms. For enzymes that have a cysteine in their active site, such as many proteases, screening deuterated substrates or inhibitors can reveal the importance of specific C-H bonds in the catalytic mechanism. mdpi.com A slowdown in reaction rate with a deuterated analog provides strong evidence that cleavage of that bond is part of the rate-determining step. Advanced analytical methods, such as high-throughput ¹⁹F NMR-based assays, are being developed to accelerate the screening process by providing comprehensive data on enantioselectivity, stereopreference, and reaction yields in biocatalytic reactions, a platform that could be adapted for screening deuterated libraries. acs.org
Computational Modeling and Simulation of Deuterium Isotope Effects in Biological Systems
Computational modeling provides a powerful lens through which to understand and predict the consequences of isotopic substitution at an atomic level. When applied to systems containing DL-Cysteine (3,3-D2), these methods can simulate how deuteration impacts protein dynamics, enzyme catalysis, and molecular interactions.
A key synergy exists between computational modeling and experimental techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS). HDX-MS measures the rate of deuterium incorporation into the backbone amide hydrogens of a protein, providing information on its conformation and dynamics. frontiersin.org This experimental data can be used to generate distance restraints that filter and validate computational docking simulations, significantly improving the accuracy of predicted protein complex structures. acs.orgbiorxiv.org
Furthermore, quantum mechanics methods, such as Density Functional Theory (DFT), can be used to calculate the deuterium isotope effects on NMR chemical shifts. mdpi.com These calculations can help interpret experimental data and provide detailed insights into the structure and dynamics of complex biomolecules involving multiple hydrogen bonds, as the presence of deuterium can subtly alter these networks. mdpi.com By simulating the vibrational frequencies of C-H versus C-D bonds, computational models can predict the magnitude of the kinetic isotope effect for a given cysteine-dependent enzymatic reaction, guiding experimental design and interpreting results. nih.gov
Applications in Quantitative Chemoproteomics for Cysteine Reactivity Profiling
Quantitative chemoproteomics is a powerful technology used to assess the reactivity of cysteine residues across the entire proteome. nih.gov These methods provide a global snapshot of cysteine function, identifying residues involved in catalysis, redox regulation, and covalent ligand binding. nih.govnih.gov Incorporating DL-Cysteine (3,3-D2) and other deuterated probes into these workflows offers a unique opportunity to study kinetic isotope effects on a proteome-wide scale.
Techniques such as isotopic Tandem Orthogonal Proteolysis–Activity-Based Protein Profiling (isoTOP-ABPP) use isotopically labeled electrophilic probes to quantify the reactivity of thousands of cysteines in parallel. nih.gov By competing a deuterated probe against a non-deuterated one, or by studying how the cellular environment shaped by the metabolism of DL-Cysteine (3,3-D2) affects the reactivity of other protein cysteines, researchers can gain profound insights.
This approach can pinpoint which cysteine-mediated reactions are sensitive to deuteration at the C3 position. This information is invaluable for understanding enzymatic reaction mechanisms where a proton transfer or C-S bond cleavage involving the cysteine side chain is a key step. Furthermore, as covalent drugs targeting cysteine residues become more prevalent, this methodology can be used to understand how deuteration of a drug molecule might affect its on-target potency and off-target reactivity profile across the proteome. springernature.comfrontiermeds.com Such studies are aided by the continuous improvement of chemoproteomic platforms, which are expanding the coverage of the "cysteinome" and enabling more sophisticated experimental designs. escholarship.org
Exploration of DL-Cysteine (3,3-D2) in Non-Mammalian Biological Systems (e.g., plants, microorganisms)
While much research focuses on mammalian systems, the roles of cysteine are equally fundamental in plants, microorganisms, and other non-mammalian life. The exploration of DL-Cysteine (3,3-D2) in these systems is a promising frontier for discovering novel metabolic pathways and regulatory mechanisms.
In microorganisms, cysteine biosynthesis and metabolism are central to sulfur assimilation. mdpi.comoup.com For example, in certain bacteria, sulfur autotrophic denitrification utilizes elemental sulfur, and DL-cysteine has been identified as a key metabolic intermediate that enhances the process. researchgate.net Introducing DL-Cysteine (3,3-D2) as a tracer into these microbial cultures would allow researchers to precisely follow its metabolic fate, quantify pathway fluxes, and elucidate the enzymatic machinery involved. This could lead to strategies for optimizing bioremediation and industrial fermentation processes that rely on these microorganisms. mdpi.comresearchgate.net
In plants, cysteine residues are critical for signaling through post-translational modifications, such as S-nitrosylation, which regulates responses to stress and developmental cues. nih.gov By supplying plants with DL-Cysteine (3,3-D2), researchers could investigate the dynamics of these modification pathways. The kinetic isotope effect could reveal rate-limiting steps in the synthesis and turnover of signaling molecules derived from cysteine, such as glutathione (B108866). nih.govmdpi.com Such studies will deepen our understanding of plant biology and could inform efforts to engineer crops with enhanced resilience and nutritional value.
Q & A
Basic: What are the optimal methodologies for synthesizing DL-cysteine (3,3-D2) with high isotopic purity?
Answer:
Deuterium incorporation into cysteine typically involves acid- or base-catalyzed hydrogen-deuterium exchange or enzymatic biosynthesis. For DL-cysteine (3,3-D2), selective deuteration at the β-carbon positions (C3,3') can be achieved via refluxing cysteine in deuterated solvents (e.g., D₂O) under acidic conditions, followed by purification using ion-exchange chromatography . Isotopic purity (>98% D) is verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, focusing on the absence of proton signals at δ 3.0–3.5 ppm (C-H β protons) .
Basic: How can researchers validate the structural integrity of DL-cysteine (3,3-D2) post-synthesis?
Answer:
Validation requires a multi-technique approach:
- NMR : Confirm deuteration at C3,3' by observing the disappearance of β-proton signals in ¹H-NMR and comparing deuterium splitting patterns in ²H-NMR .
- High-Resolution MS (HRMS) : Detect the mass shift (+2 Da) corresponding to two deuterium atoms .
- FT-IR : Monitor S-H and N-H stretching frequencies (2500–2600 cm⁻¹ and 3300–3500 cm⁻¹, respectively) to rule out oxidation or side reactions .
Advanced: How can DL-cysteine (3,3-D2) be used to resolve contradictory data in sulfur metabolic flux studies?
Answer:
Deuterium labeling enables tracking of sulfur-containing metabolites (e.g., glutathione, taurine) via LC-MS/MS. For example, discrepancies in cystathionine β-synthase activity assays can be addressed by:
- Isotopic Dilution Assays : Spiking deuterated cysteine into cell lysates to quantify endogenous vs. exogenous metabolite pools .
- Kinetic Isotope Effect (KIE) Analysis : Comparing reaction rates of deuterated vs. non-deuterated substrates to identify enzymatic bottlenecks .
- Pathway Modeling : Integrating labeled metabolite data into computational models (e.g., COBRA Toolbox) to reconcile flux discrepancies .
Advanced: What experimental designs minimize interference from racemization in DL-cysteine (3,3-D2) studies?
Answer:
Racemization (D ↔ L interconversion) can confound chiral-specific analyses. Mitigation strategies include:
- Low-Temperature Storage : Maintain samples at –80°C to slow racemization .
- Chiral Chromatography : Use CSP (Chiral Stationary Phase) columns (e.g., Crownpak CR-I) to separate enantiomers before MS detection .
- Kinetic Monitoring : Track racemization rates via circular dichroism (CD) spectroscopy under experimental conditions (pH, temperature) .
Basic: What analytical standards and controls are essential for quantifying DL-cysteine (3,3-D2) in biological matrices?
Answer:
- Internal Standards : Stable isotope-labeled analogs (e.g., ¹³C₃-cysteine) to correct for matrix effects in LC-MS .
- Calibration Curves : Prepare in deuterium-depleted media to avoid isotopic cross-talk .
- Quality Controls : Include spike-recovery experiments (e.g., 80–120% recovery thresholds) to validate extraction efficiency .
Advanced: How can researchers address conflicting results in deuterium retention studies of DL-cysteine (3,3-D2) under oxidative stress?
Answer:
Contradictions often arise from variable oxidative conditions. A systematic approach includes:
- Redox Buffering : Use controlled glutathione/glutathione disulfide (GSH/GSSG) ratios to standardize oxidative environments .
- Isotopic Exchange Profiling : Compare deuterium loss rates (via MS) under H₂O₂ vs. NO stress to identify oxidation-sensitive sites .
- Cross-Validation : Pair MS data with EPR spectroscopy to detect radical intermediates that may accelerate deuterium loss .
Basic: What are the critical parameters for ensuring reproducibility in DL-cysteine (3,3-D2) tracer studies?
Answer:
- Deuterium Enrichment : Maintain ≥98% isotopic purity via rigorous post-synthesis purification (e.g., preparative HPLC) .
- Storage Conditions : Use argon-purged vials and antioxidants (e.g., EDTA) to prevent degradation .
- Documentation : Report synthesis protocols, storage conditions, and analytical validation data in compliance with FAIR principles .
Advanced: How can DL-cysteine (3,3-D2) improve mechanistic studies of protein disulfide bond dynamics?
Answer:
Deuterium labeling allows site-specific tracking of disulfide shuffling:
- Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) : Monitor deuterium incorporation into cysteine residues during redox reactions .
- Molecular Dynamics (MD) Simulations : Integrate deuterium retention data to model bond flexibility and stability .
- Cryo-EM : Correlate structural changes with deuterium labeling patterns in redox-sensitive proteins (e.g., thioredoxin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
